



# Application Notes and Protocols: (Rac)-Lartesertib in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |  |  |
|----------------------|-------------------|-----------|--|--|--|--|
| Compound Name:       | (Rac)-Lartesertib |           |  |  |  |  |
| Cat. No.:            | B10831616         | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

(Rac)-Lartesertib, also known as M4076, is a potent and selective, orally bioavailable ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a master regulator of the DNA damage response (DDR), a critical cellular network for maintaining genomic integrity.[1] In many cancers, the DDR pathway is dysregulated, making it a promising target for therapeutic intervention. Lartesertib functions by inhibiting ATM's kinase activity, thereby preventing the repair of DNA double-strand breaks (DSBs). This can lead to the accumulation of DNA damage in cancer cells, ultimately inducing apoptosis or sensitizing them to other DNA-damaging agents like chemotherapy and radiation.[1]

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have emerged as a valuable preclinical platform. These models are known to better recapitulate the heterogeneity and molecular diversity of human tumors compared to traditional cell line-derived xenografts, thus offering a more predictive model for evaluating anti-cancer therapies. This document provides a comprehensive overview of the application of **(Rac)-Lartesertib** in PDX models, including available efficacy data and detailed experimental protocols.



# Mechanism of Action: Targeting the DNA Damage Response

Lartesertib targets a key protein, ATM, in the DNA damage response pathway. When DNA double-strand breaks occur, ATM is activated and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. By inhibiting ATM, Lartesertib prevents the phosphorylation of downstream targets, effectively blocking the DNA repair process. This disruption of DNA repair mechanisms can be particularly effective in cancer cells that already have a high level of genomic instability.



Click to download full resolution via product page

Figure 1: Lartesertib inhibits ATM kinase, a key protein in the DNA damage response pathway.

## Efficacy of (Rac)-Lartesertib in PDX Models



Preclinical studies have evaluated the efficacy of **(Rac)-Lartesertib**, both as a monotherapy and in combination with other agents, in various cancer models, including PDX models.

# Monotherapy in Triple-Negative Breast Cancer (TNBC) PDX Models

A significant study investigated the effect of Lartesertib in a panel of 26 patient-derived xenograft models of triple-negative breast cancer. In this extensive study, Lartesertib administered as a single agent was found to be largely inactive.

| Cancer Type                                | Number of PDX Models | Treatment                                   | Efficacy<br>Summary                                     | Reference                                         |
|--------------------------------------------|----------------------|---------------------------------------------|---------------------------------------------------------|---------------------------------------------------|
| Triple-Negative<br>Breast Cancer<br>(TNBC) | 26                   | (Rac)-Lartesertib<br>(M4076)<br>Monotherapy | Inactive based on tumor volume adapted RECIST criteria. | Turchick, A., et<br>al. Mol Cancer<br>Ther. 2023. |

# Combination Therapy in Triple-Negative Breast Cancer (TNBC) PDX Models

The same study in 26 TNBC PDX models demonstrated that while Lartesertib monotherapy was inactive, its combination with the ATR inhibitor M4344 resulted in a substantial improvement in efficacy compared to the ATR inhibitor alone. This suggests a synergistic effect between ATM and ATR inhibition in this cancer type.

| Cancer Type                                | Number of PDX Models | Treatment                                               | Efficacy<br>Summary                                                              | Reference                                   |
|--------------------------------------------|----------------------|---------------------------------------------------------|----------------------------------------------------------------------------------|---------------------------------------------|
| Triple-Negative<br>Breast Cancer<br>(TNBC) | 26                   | (Rac)-Lartesertib<br>(M4076) + ATR<br>inhibitor (M4344) | Substantial improvement in efficacy and survival compared to single-agent M4344. | Turchick, A., et al. Mol Cancer Ther. 2023. |



### **Experimental Protocols**

The following protocols provide a general framework for the use of **(Rac)-Lartesertib** in PDX models, based on established methodologies.

### **Establishment and Propagation of PDX Models**

This protocol outlines the key steps for establishing and expanding PDX models from patient tumor tissue.

# Subcutaneous Implantation into Immunodeficient Mice (P1) Tumor Engraftment and Growth Tumor Harvest and Passaging to new mice (P2, P3...) Tumor Cryopreservation for Biobanking Expansion for Efficacy Studies

Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: (Rac)-Lartesertib in Patient-Derived Xenograft (PDX) Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831616#use-of-rac-lartesertib-in-patient-derived-xenograft-pdx-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com